3-Chloro-8-ethynylisoquinoline
Overview
Description
Scientific Research Applications
Synthesis of Quinoline Ring Systems : Research has highlighted the synthesis of quinoline ring systems, such as 2-chloroquinoline-3-carbaldehyde and related analogs, which are closely related to 3-Chloro-8-ethynylisoquinoline. These compounds are used in constructing fused or binary quinoline-cored heterocyclic systems, underscoring their importance in synthetic chemistry (Hamama et al., 2018).
Antimicrobial and Antimycotic Activity : Some chloroquinoline derivatives have demonstrated significant antimicrobial and antimycotic activity. This includes compounds like 2-Chloro-3-(2-nitro)ethyl- and (2-nitro)vinylquinolines, which have shown strong inhibition against various microorganisms, indicating the potential of this compound in similar applications (Cziáky et al., 1996).
Synthesis of Azo Dyes and Optoelectronic Applications : Research into the synthesis and characterization of new azo dyes derived from chloroquinolines, such as 5-chloro-8-hydroxyquinoline, has been conducted. These dyes exhibit significant influence on the electron absorption spectra and have potential in optoelectronic applications (Mirsadeghi et al., 2022).
Chemical Sensor Applications : Chloroquinoline compounds have been studied for their potential use as chemical sensors. For instance, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 has been shown to selectively respond to Cd2+ ions, which could be useful in measuring cadmium concentrations in various environmental and food contexts (Prodi et al., 2001).
Biodegradation by Bacteria : Bacteria capable of degrading chloroquinoline compounds have been isolated, demonstrating the potential of these compounds in biodegradation and environmental cleanup. This includes the degradation of 3-chloroquinoline-8-carboxylic acid by specific strains of Pseudomonas (Tibbles et al., 1989).
Future Directions
Isoquinoline derivatives have shown potential in various fields, particularly in medicinal chemistry . They have been studied for their antimicrobial, anticancer, and antifungal effects . Therefore, “3-Chloro-8-ethynylisoquinoline”, as an isoquinoline derivative, may also hold potential for future research in these areas.
Properties
IUPAC Name |
3-chloro-8-ethynylisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN/c1-2-8-4-3-5-9-6-11(12)13-7-10(8)9/h1,3-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQKKWVODNYXAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=CC(=NC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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